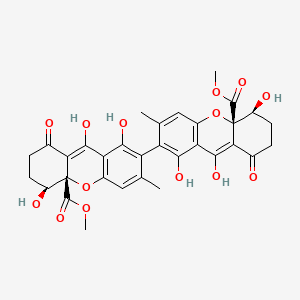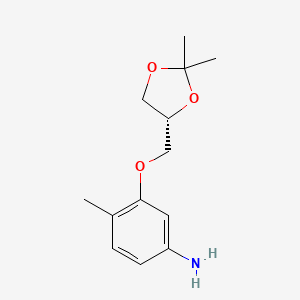
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is an organic compound that features a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline typically involves multiple steps One common method starts with the preparation of the 2,2-dimethyl-1,3-dioxolane moiety, which is then coupled with a methoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical assays.
Medicine
In medicinal chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-ethylaniline
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-propylaniline
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-butylaniline
Uniqueness
What sets ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline apart from similar compounds is its specific stereochemistry and the presence of the methoxy group
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-methylaniline |
InChI |
InChI=1S/C13H19NO3/c1-9-4-5-10(14)6-12(9)15-7-11-8-16-13(2,3)17-11/h4-6,11H,7-8,14H2,1-3H3/t11-/m1/s1 |
Clé InChI |
ITMPOKGBBJRGFF-LLVKDONJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N)OC[C@@H]2COC(O2)(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N)OCC2COC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


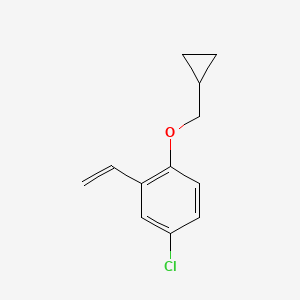
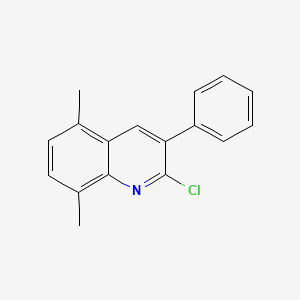
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)


![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)

![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)

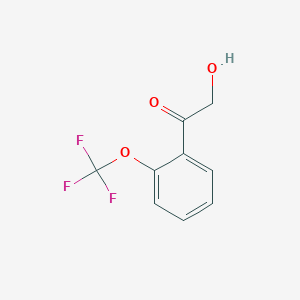
[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
